2-Fluoro-4-(trimethylsilyl)aniline
Description
2-Fluoro-4-(trimethylsilyl)aniline (C₉H₁₃FNSi, MW: 183.3 g/mol) is a fluorinated aromatic amine featuring a trimethylsilyl (-Si(CH₃)₃) group at the para position and a fluorine atom at the ortho position relative to the amino (-NH₂) group. This compound combines the electron-donating properties of the silyl group with the electron-withdrawing nature of fluorine, creating a unique electronic environment on the benzene ring. Such structural characteristics make it valuable in organic synthesis, particularly in pharmaceutical intermediates and materials science applications, such as liquid crystals or polymers .
Properties
Molecular Formula |
C9H14FNSi |
|---|---|
Molecular Weight |
183.30 g/mol |
IUPAC Name |
2-fluoro-4-trimethylsilylaniline |
InChI |
InChI=1S/C9H14FNSi/c1-12(2,3)7-4-5-9(11)8(10)6-7/h4-6H,11H2,1-3H3 |
InChI Key |
SRIRADNHFQTPFR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares key structural and electronic features of 2-fluoro-4-(trimethylsilyl)aniline with analogous derivatives:
Key Observations:
- Electronic Effects : The trimethylsilyl group in the target compound donates electrons via inductive effects, slightly activating the aromatic ring. In contrast, sulfonyl (-SO₂Me) and pentafluorothio (-S(F₅)) groups strongly deactivate the ring, directing electrophilic substitutions to specific positions .
- Derivatives like N-methyl-4-(trimethylsilyl)aniline exhibit reduced nucleophilicity due to N-methylation, limiting their utility in amine-dependent coupling reactions .
- Fluorine Influence : The ortho-fluorine in the target compound enhances ring stability and directs substitution patterns. For example, in 2-fluoro-4-(trifluoromethylthio)aniline, the fluorine and SCF₃ groups synergistically increase lipophilicity and metabolic stability .
Physicochemical Properties
| Property | 2-Fluoro-4-(trimethylsilyl)aniline | 2-Fluoro-4-(methylsulfonyl)aniline | 2-Fluoro-4-(trifluoromethylthio)aniline |
|---|---|---|---|
| Solubility | Moderate in THF, DCM | High in polar aprotic solvents (DMF) | High in fluorinated solvents |
| Thermal Stability | Stable up to 200°C | Decomposes above 150°C | Stable up to 180°C |
| Lipophilicity (LogP) | ~3.2 (predicted) | ~1.8 | ~3.5 |
- The target compound’s SiMe₃ group enhances lipophilicity, making it suitable for membrane-permeable drug candidates. In contrast, sulfonyl derivatives exhibit higher polarity, favoring aqueous-phase reactions .
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